2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, also known as RG7800 or RO6885247, is a small-molecule compound that has been investigated for its potential in treating Spinal Muscular Atrophy (SMA). [] SMA is a genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. [] RG7800 belongs to a class of compounds known as SMN2 splicing modifiers, which act by promoting the inclusion of exon 7 in the SMN2 gene transcript. [] This inclusion is crucial as it leads to the production of a functional Survival Motor Neuron (SMN) protein, which is deficient in SMA patients due to mutations or deletions in the SMN1 gene. []
RG7800 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with RNA. The chemical formula is CHNO, and it has a molecular weight of approximately 284.35 g/mol. The structural analysis reveals that RG7800 contains a pyrimidinone core structure which is crucial for its biological activity .
RG7800 primarily functions through its interaction with SMN2 pre-mRNA, facilitating the inclusion of exon 7 during splicing. This action increases the production of full-length survival of motor neuron protein from the SMN2 gene. The compound's mechanism involves binding to specific RNA structures, which alters the splicing process. Technical studies have employed various assays to demonstrate RG7800's efficacy in enhancing SMN2 splicing in vitro and in vivo .
The mechanism of action for RG7800 involves binding to the SMN2 pre-mRNA at specific sites, promoting alternative splicing that leads to increased levels of full-length SMN protein. This process is crucial because spinal muscular atrophy results from insufficient levels of SMN protein due to mutations in the SMN1 gene. By enhancing SMN2 expression through modified splicing, RG7800 aims to restore adequate levels of this essential protein in motor neurons, thereby improving neuronal health and function .
RG7800 exhibits several notable physical and chemical properties that influence its pharmacokinetics and bioavailability:
These properties are essential for determining the appropriate delivery methods and formulations for clinical applications .
RG7800 has been primarily studied for its potential therapeutic applications in spinal muscular atrophy. Clinical trials have focused on assessing its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with types 2 and 3 spinal muscular atrophy. Although initial trials showed promise, further studies were halted due to safety concerns related to off-target effects observed in animal models .
RG7800 is chemically designated as 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, with the molecular formula C₂₄H₂₈N₆O and a molecular weight of 416.52 g/mol [1] [6] [8]. The compound exists as an off-white to yellow solid with limited aqueous solubility but dissolves in acidic conditions (1M HCl) and organic solvents like DMSO and ethanol [1] [4]. Its complex polyheterocyclic structure features a pyridopyrimidinone core linked to pyrazolopyrazine and methylpiperidine moieties, enabling specific RNA interactions [6].
Pharmacologically, RG7800 is classified as a selective SMN2 splicing modifier. This category of therapeutics functions at the post-transcriptional level to influence alternative splicing events, distinguishing it from gene therapies or protein-replacement approaches. The compound demonstrated favorable drug metabolism and pharmacokinetic profiles in preclinical studies, including good oral bioavailability in rats and cynomolgus monkeys, supporting its development as an oral therapeutic agent [1] [4].
Table 1: Chemical and Physicochemical Properties of RG7800
Property | Value |
---|---|
CAS Number | 1449598-06-4 |
Molecular Formula | C₂₄H₂₈N₆O |
Molecular Weight | 416.52 g/mol |
Appearance | Off-white to yellow solid |
Solubility in 1M HCl | 100 mg/mL (240.08 mM) |
Solubility in DMSO | ~1.4 mg/mL |
Solubility in Ethanol | ~2.5 mg/mL |
Storage Stability | -20°C (long-term) |
RG7800 emerged from collaborative drug discovery efforts involving Roche, the SMA Foundation, and PTC Therapeutics [5] [7]. Its development history illustrates a rational structure-based optimization campaign:
RG7800 addresses the core molecular pathology of SMA – SMN protein deficiency – through a precise mechanism of action:
Table 2: In Vivo Efficacy of RG7800 in SMA Model Mice
Parameter | Low Dose (0.3/1 mg/kg) | Mid Dose (1/3 mg/kg) | High Dose (3/10 mg/kg) |
---|---|---|---|
Survival beyond PND60 | Increased vs. control | ~80% | ~90% |
Body Weight Gain | Moderate | Significant | Profound |
SMN Protein in Brain | Detectable increase | Marked increase | Near-normalization |
FL-SMN2 mRNA Correction | Partial | Substantial | Maximal |
This targeted mechanism bypasses the genetic defect underlying SMA without altering genomic sequence. The compound's ability to cross the blood-brain barrier and increase SMN protein in the central nervous system was particularly significant, addressing motor neuron vulnerability directly [1] [4]. RG7800 thus established therapeutic proof-of-concept for small-molecule splicing modifiers in neurodegenerative disorders, creating a platform applicable to other splicing-related diseases.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: